2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
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Overview
Description
2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a dimethoxybenzenesulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Attachment of the Dimethoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions.
Formation of the Triazole Ring: The triazole ring is typically formed via a [3+2] cycloaddition reaction, often catalyzed by copper(I) salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The triazole and pyrrolidine rings can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The biological activity of 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is primarily due to its ability to interact with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction often involves electrostatic interactions, hydrogen bonding, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are also known for their biological activities and are used in drug discovery.
Uniqueness
What sets 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole apart is the combination of the triazole and pyrrolidine rings with the dimethoxybenzenesulfonyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-22-14-6-5-13(10-15(14)23-2)24(20,21)18-9-3-4-12(18)11-19-16-7-8-17-19/h5-8,10,12H,3-4,9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUWHSKUNJGLOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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